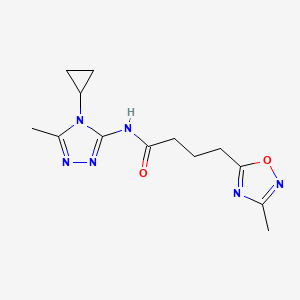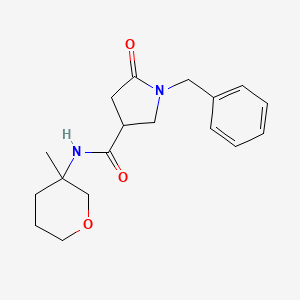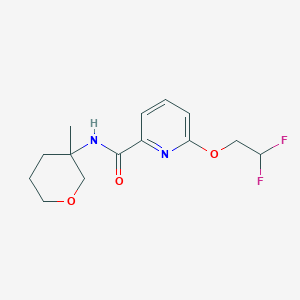![molecular formula C19H22N2O4S B6963000 [4-(1,1-Dioxothiolan-3-yl)piperazin-1-yl]-(3-phenylfuran-2-yl)methanone](/img/structure/B6963000.png)
[4-(1,1-Dioxothiolan-3-yl)piperazin-1-yl]-(3-phenylfuran-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(1,1-Dioxothiolan-3-yl)piperazin-1-yl]-(3-phenylfuran-2-yl)methanone is a complex organic compound that features a combination of a piperazine ring, a thiolane ring, and a furan ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [4-(1,1-Dioxothiolan-3-yl)piperazin-1-yl]-(3-phenylfuran-2-yl)methanone typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Piperazine Ring: Starting with a suitable diamine, the piperazine ring is formed through cyclization reactions.
Introduction of the Thiolane Ring: The thiolane ring is introduced via a sulfonation reaction, where a thiolane precursor is reacted with a sulfonating agent.
Attachment of the Furan Ring: The furan ring is attached through a condensation reaction with a furan derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiolane ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The piperazine and furan rings can undergo various substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly used for substitution reactions.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [4-(1,1-Dioxothiolan-3-yl)piperazin-1-yl]-(3-phenylfuran-2-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a pharmacophore. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of antimicrobial and anticancer research.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is explored for its use in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of [4-(1,1-Dioxothiolan-3-yl)piperazin-1-yl]-(3-phenylfuran-2-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The piperazine ring is known to interact with neurotransmitter receptors, while the furan ring can engage in π-π interactions with aromatic amino acids in proteins.
Comparación Con Compuestos Similares
Similar Compounds
[4-(1,1-Dioxothiolan-3-yl)piperazin-1-yl]-[3-(methoxymethyl)phenyl]methanone: Similar in structure but with a methoxymethyl group instead of a phenyl group.
1-[4-(1,1-Dioxothiolan-3-yl)piperazin-1-yl]-2-(2-phenyl-1,3-thiazol-4-yl)ethanone: Contains a thiazole ring instead of a furan ring.
Uniqueness
The uniqueness of [4-(1,1-Dioxothiolan-3-yl)piperazin-1-yl]-(3-phenylfuran-2-yl)methanone lies in its combination of a piperazine ring, a thiolane ring, and a furan ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
IUPAC Name |
[4-(1,1-dioxothiolan-3-yl)piperazin-1-yl]-(3-phenylfuran-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c22-19(18-17(6-12-25-18)15-4-2-1-3-5-15)21-10-8-20(9-11-21)16-7-13-26(23,24)14-16/h1-6,12,16H,7-11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJHDVMPMEHVSRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1N2CCN(CC2)C(=O)C3=C(C=CO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[1-(3-cyanophenyl)cyclopropyl]-2-morpholin-4-ylacetamide](/img/structure/B6962920.png)
![3-[[(1-carbamoylcyclopentyl)-methylamino]methyl]-N,N-dimethylbenzamide](/img/structure/B6962928.png)
![4-(2-ethylbenzimidazol-1-yl)-N-[(1-methylpyrazol-4-yl)methyl]piperidine-1-carboxamide](/img/structure/B6962931.png)

![1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[3-(4-ethyl-1,2,4-triazol-3-yl)piperidin-1-yl]propan-1-one](/img/structure/B6962949.png)
![(3,5-Dimethylfuran-2-yl)-[3-[5-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]methanone](/img/structure/B6962959.png)
![N-[(3-ethyl-5-methoxy-1-methylpyrazol-4-yl)methyl]-5-methyl-1-(oxan-4-yl)pyrazole-4-carboxamide](/img/structure/B6962967.png)
![2-Methylsulfonyl-1-[3-[5-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]ethanone](/img/structure/B6962968.png)

![N-[2-(4-methoxypiperidin-1-yl)-2-oxoethyl]thiophene-2-carboxamide](/img/structure/B6962977.png)

![[2-(Hydroxymethyl)-7-azabicyclo[2.2.1]heptan-7-yl]-(4-methyl-2-propan-2-yl-1,3-oxazol-5-yl)methanone](/img/structure/B6963008.png)
![N-(3-methylphenyl)-2-[3-(1,2,4-triazol-1-ylmethyl)piperidin-1-yl]acetamide](/img/structure/B6963014.png)
![N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1-(2-morpholin-4-ylphenyl)methanamine](/img/structure/B6963022.png)
